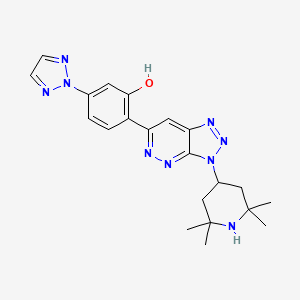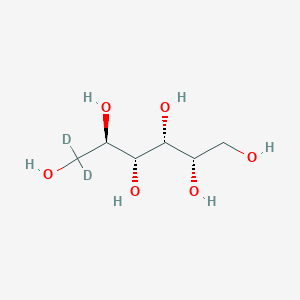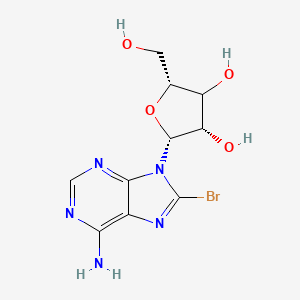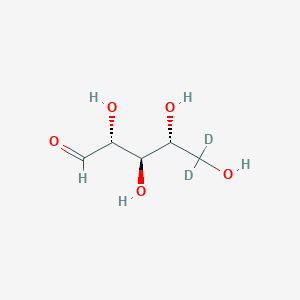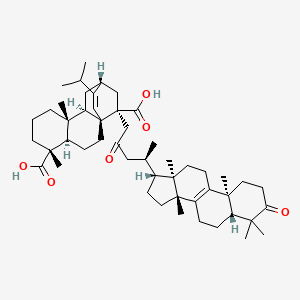
Forrestiacids J
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Forrestiacids J is a unique compound belonging to the class of [4 + 2] type triterpene-diterpene hybrids. It is derived from the vulnerable conifer Pseudotsuga forrestii, which is endemic to China . This compound is known for its inhibitory effects on ATP-citrate lyase (ACL), an enzyme involved in lipid metabolism, with an IC50 value of 2.6 μM .
准备方法
Synthetic Routes and Reaction Conditions
Forrestiacids J is synthesized through a series of chemical transformations starting from forrestiacid A. The synthetic route involves multiple steps, including Diels-Alder cycloaddition reactions, which are crucial for forming the unique [4 + 2] hybrid structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cycloaddition and subsequent transformations.
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. The compound is primarily obtained through extraction and purification from the natural source, Pseudotsuga forrestii . Further research and development are needed to establish scalable industrial production methods.
化学反应分析
Types of Reactions
Forrestiacids J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Forrestiacids J has several scientific research applications, including:
Chemistry: It is used as a model compound for studying [4 + 2] cycloaddition reactions and other organic transformations.
Biology: It serves as a tool for investigating the role of ACL in lipid metabolism and related biological processes.
作用机制
Forrestiacids J exerts its effects by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a crucial role in lipid metabolism. The compound binds to the outer pocket of the citrate-binding site of ACL, interacting with different amino acid residues . This binding inhibits the enzyme’s activity, leading to a reduction in lipid synthesis and related metabolic processes .
相似化合物的比较
Forrestiacids J is part of a unique class of [4 + 2] type triterpene-diterpene hybrids. Similar compounds include:
Forrestiacids E-K: These compounds share the same [4 + 2] hybrid structure and are also derived from Pseudotsuga forrestii.
Forrestiacids A and B: These are pentaterpenoids with a rearranged spiro-lanostane unit fused with an abietene by a Diels-Alder cycloaddition.
This compound stands out due to its specific inhibitory effects on ACL and its unique structural features .
属性
分子式 |
C50H74O6 |
|---|---|
分子量 |
771.1 g/mol |
IUPAC 名称 |
(1S,4R,5R,9R,10R,12R,14S)-5,9-dimethyl-14-[(4R)-2-oxo-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentyl]-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,14-dicarboxylic acid |
InChI |
InChI=1S/C50H74O6/c1-29(2)33-28-49-23-16-38-45(7,18-11-19-46(38,8)41(53)54)39(49)25-31(33)26-50(49,42(55)56)27-32(51)24-30(3)34-14-21-48(10)36-12-13-37-43(4,5)40(52)17-20-44(37,6)35(36)15-22-47(34,48)9/h28-31,34,37-39H,11-27H2,1-10H3,(H,53,54)(H,55,56)/t30-,31-,34-,37+,38-,39-,44-,45+,46-,47-,48+,49+,50-/m1/s1 |
InChI 键 |
IZILWYMYBAFTLI-AUSANYSVSA-N |
手性 SMILES |
C[C@H](CC(=O)C[C@]1(C[C@H]2C[C@H]3[C@]1(CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)C=C2C(C)C)C(=O)O)[C@H]5CC[C@@]6([C@@]5(CCC7=C6CC[C@@H]8[C@@]7(CCC(=O)C8(C)C)C)C)C |
规范 SMILES |
CC(C)C1=CC23CCC4C(C2CC1CC3(CC(=O)CC(C)C5CCC6(C5(CCC7=C6CCC8C7(CCC(=O)C8(C)C)C)C)C)C(=O)O)(CCCC4(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
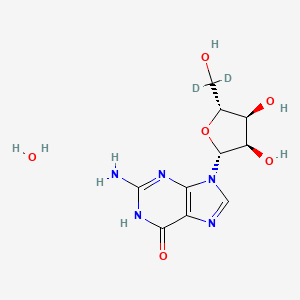
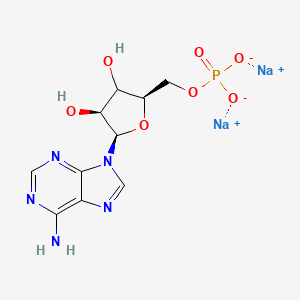
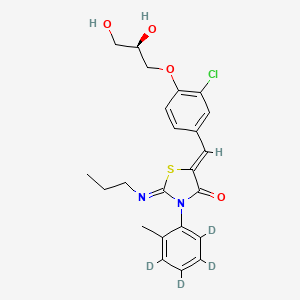
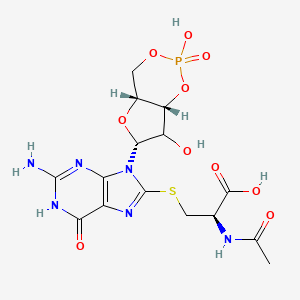
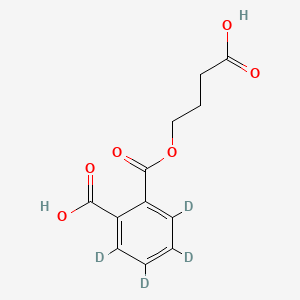
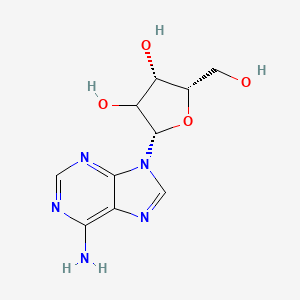
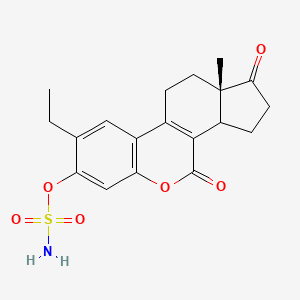
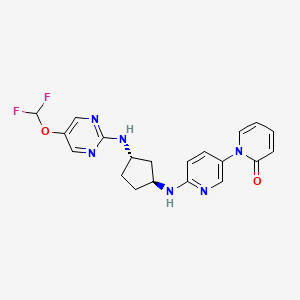
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
